Product packaging for Levorphanol Tartrate(Cat. No.:CAS No. 5985-50-2)

Levorphanol Tartrate

Cat. No.: B10774241
CAS No.: 5985-50-2
M. Wt: 407.5 g/mol
InChI Key: RWTWIZDKEIWLKQ-IWWMGODWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Levorphanol Tartrate is a potent, synthetic opioid agonist of significant interest in pharmacological and neurobiological research. Its primary value lies in its high-affinity binding to mu, delta, and kappa opioid receptors, providing a versatile tool for studying the complex opioid system. Researchers utilize this compound to investigate mechanisms of analgesia, tolerance, and dependence, as well as to explore its role as an N-methyl-D-aspartate (NMDA) receptor antagonist and serotonin-norepinephrine reuptake inhibitor. This multi-modal mechanism of action makes it a particularly valuable compound for comparative studies with other opioids and for probing novel pathways in pain management research. It is also employed in in vitro binding assays, functional GPCR studies, and animal models of chronic pain and substance use disorders. This product is supplied as a high-purity solid and is strictly intended for laboratory research purposes. It is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H29NO7 B10774241 Levorphanol Tartrate CAS No. 5985-50-2

Properties

CAS No.

5985-50-2

Molecular Formula

C21H29NO7

Molecular Weight

407.5 g/mol

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;(1R,9R,10R)-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol

InChI

InChI=1S/C17H23NO.C4H6O6/c1-18-9-8-17-7-3-2-4-14(17)16(18)10-12-5-6-13(19)11-15(12)17;5-1(3(7)8)2(6)4(9)10/h5-6,11,14,16,19H,2-4,7-10H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t14-,16+,17+;1-,2-/m01/s1

InChI Key

RWTWIZDKEIWLKQ-IWWMGODWSA-N

Isomeric SMILES

CN1CC[C@]23CCCC[C@H]2[C@H]1CC4=C3C=C(C=C4)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Canonical SMILES

CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O.C(C(C(=O)O)O)(C(=O)O)O

Origin of Product

United States

Historical and Structural Context of Levorphanol Tartrate Research

Discovery and Early Characterization of Levorphanol (B1675180)

Levorphanol, a potent synthetic opioid analgesic, was first described in Germany in 1946. wikipedia.orgdrugfuture.com The synthesis of its racemic mixture, known as racemorphan, was achieved by Grewe. drugfuture.com Developed as a pharmacological alternative to morphine, levorphanol was introduced into clinical practice in the United States in 1953 and is recognized as a Step-3 opioid by the World Health Organization. nih.govnih.govelsevierpure.comnih.gov Early research by Randall and Lehmann in 1950 provided initial data on its analgesic activity. drugfuture.com The compound was assigned the developmental code name Ro 1-5431 by Hoffmann-La Roche. wikipedia.orgdrugfuture.com

Structural Classification and Comparisons within the Morphinan (B1239233) Series

Levorphanol is a member of the morphinan class of synthetic opioids. elsevierpure.comtaylorandfrancis.comdrugbank.com The morphinan structure is the parent compound for a range of opioids. nih.govtaylorandfrancis.com

Levorphanol is the levorotatory (levo-) isomer of the racemic compound racemorphan. wikipedia.orgguidetopharmacology.orgwikipedia.org Racemorphan is a mixture of two stereoisomers: levorphanol and its dextrorotatory counterpart, dextrorphan (B195859). wikipedia.orgwikipedia.orgtaylorandfrancis.com These two enantiomers possess distinct pharmacological profiles; levorphanol is a potent opioid analgesic, while dextrorphan has antitussive properties but is largely devoid of analgesic action. wikipedia.orgtaylorandfrancis.comnih.gov The separation of these isomers from the racemic mixture was a critical step in developing their respective clinical applications. taylorandfrancis.com

While sharing a phenanthrene (B1679779) nucleus with morphine, levorphanol's structure has key differences. researchgate.netnih.gov Notably, it lacks the oxygen bridge (ether linkage) and the 6-hydroxyl group that are characteristic of the morphine molecule. taylorandfrancis.comresearchgate.net This structural distinction demonstrates that these specific features of the morphine molecule are not essential for potent analgesic activity. taylorandfrancis.com

Table 1: Structural Comparison of Levorphanol and Morphine

Feature Levorphanol Morphine
Chemical Class Morphinan Phenanthrene Alkaloid
Core Structure Phenanthrene Phenanthrene
Oxygen Bridge Absent Present
6-hydroxyl group Absent Present

Evolution of Opioid Receptor Understanding and Biased Signaling Concepts in Levorphanol Research

The understanding of levorphanol's mechanism of action has evolved in parallel with the broader scientific understanding of opioid receptors.

The concept of specific opioid receptors was first proposed in the 1950s based on structure-activity relationships of synthetic opiates. guidetopharmacology.org By the mid-1960s, researchers suggested the possibility of multiple types of opioid receptors. guidetopharmacology.org Definitive biochemical evidence for high-affinity, stereospecific opioid binding sites in the brain emerged in 1973. guidetopharmacology.orgpnas.org

Before the cloning and molecular characterization of receptor genes in the early 1990s, the classification of opioid receptors was based on pharmacological observations. frontiersin.orgnih.gov In 1976, studies led to the proposal of the µ (mu) receptor, named for morphine, and the κ (kappa) receptor. guidetopharmacology.orgnih.gov Shortly after, a third receptor, the δ (delta) receptor, was identified through pharmacological analysis in tissue preparations. guidetopharmacology.orgnih.gov The existence of these receptor types (mu, delta, kappa) was supported by comparing the actions of various opioid ligands in different biological assays. guidetopharmacology.orgfrontiersin.org Levorphanol was characterized during this era as having affinity for all three of these receptor types. nih.govelsevierpure.com

The modern understanding of G-protein coupled receptors (GPCRs), to which opioid receptors belong, has introduced the concept of biased agonism or functional selectivity. annualreviews.orgbiomolther.orgyoutube.com This theory posits that a ligand can preferentially activate one downstream signaling pathway over another—for instance, activating the G-protein signaling pathway, which is associated with analgesia, while having less activity on the β-arrestin pathway, which has been implicated in some adverse effects. annualreviews.orgnih.govmdpi.com

Levorphanol has been identified as a G-protein biased agonist. nih.govnih.gov Research shows that while levorphanol is a full agonist in assays measuring G-protein activation (³⁵S-GTPγS binding), it demonstrates significantly lower activity in recruiting β-arrestin2. nih.govnih.gov This preference for G-protein transduction pathways is a key feature of its pharmacological profile. nih.govnih.gov This concept of biased agonism helps to explain the observation that levorphanol can produce potent analgesia with a profile that may differ from that of other opioids like morphine. nih.govnih.gov The recognition of biased signaling provides a more nuanced framework for understanding the complex pharmacology of levorphanol beyond simple receptor affinity. nih.gov

Table 2: Levorphanol Receptor Binding Affinity

Receptor Binding Affinity (Ki, nM)
μ (mu)-opioid receptor 0.21 ± 0.02
δ (delta)-opioid receptor 4.2 ± 0.6
κ (kappa)-opioid receptor 2.3 ± 0.3

Source: Data compiled from research findings. nih.govresearchgate.net

Molecular Pharmacology of Levorphanol Tartrate

Opioid Receptor Binding and Affinity Profiles

Levorphanol (B1675180) exhibits a notable affinity for all three classical opioid receptors: mu (µ), delta (δ), and kappa (κ). nih.gov Its binding profile is characterized by a strong affinity for these receptors, underpinning its potent analgesic effects. nih.govresearchgate.net

Mu (µ) Opioid Receptor (MOR) Interactions

Levorphanol acts as a full agonist at the mu-opioid receptor (MOR), which is the primary mediator of its analgesic action. wikipedia.orgdrugs.com It is considered to be a potent MOR agonist, with some estimates suggesting it is four to eight times more potent than morphine. wikipedia.orgboehringer-ingelheim.com

Levorphanol demonstrates a high binding affinity for the mu-opioid receptor. Laboratory studies measuring the inhibition constant (Ki) have quantified this affinity. The Ki value represents the concentration of a ligand that will bind to half the available receptors at equilibrium; a lower Ki value indicates a higher binding affinity. Levorphanol's affinity for the MOR is significantly high, as shown by its low nanomolar Ki values reported in scientific literature. nih.govnih.gov

Interactive Data Table: Levorphanol Binding Affinity (Ki) at Opioid Receptors

ReceptorKi Value (nM)Source
Mu (µ)0.21 ± 0.02 nih.gov
Delta (δ)4.2 ± 0.6 nih.gov
Kappa (κ)2.3 ± 0.3 nih.gov

This table displays the mean inhibition constants (Ki) for levorphanol at the three primary opioid receptors, illustrating its high affinity, particularly for the mu-opioid receptor.

The gene encoding the mu-opioid receptor (OPRM1) undergoes extensive alternative splicing, which results in the generation of multiple receptor variants. nih.govresearchwithrutgers.com These variants can be broadly categorized into classes such as full-length 7-transmembrane (7TM) domain variants and truncated 6-transmembrane (6TM) domain variants. pnas.orgjci.org

Levorphanol's activity is not uniform across all these splice variants. Research using in vitro assays has shown that levorphanol acts as a full agonist at most mu receptor subtypes. nih.gov However, its activity profile can vary among the different splice variants. nih.gov For instance, one study found that levorphanol was a full agonist at most mu receptor subtypes but showed an exception for the MOR-1O variant. nih.gov There is also evidence suggesting that the analgesic effects of levorphanol are dependent on both 7TM and 6TM variants. nih.gov This complex interaction with various receptor isoforms may contribute to its unique pharmacological profile. youtube.com

Intrinsic activity refers to the ability of a drug to activate a receptor and produce a biological response after it has bound to the receptor. While morphine is often considered the archetypal mu-opioid agonist, it can behave as a partial agonist in certain in vitro situations. nih.govwikipedia.org

Comparisons of intrinsic activity between levorphanol and other opioids have yielded interesting findings. Some research indicates that levorphanol possesses greater intrinsic activity at the MOR relative to morphine. wikipedia.org In contrast, another study designed to assess relative intrinsic activity in vivo used an irreversible MOR antagonist, beta-funaltrexamine (B1242716) (β-FNA), to inactivate a proportion of mu receptors. nih.gov In that experiment, fentanyl and methadone were able to surmount the blockade at a dose that diminished the maximum analgesic effect of morphine and levorphanol, suggesting that fentanyl and methadone have higher intrinsic efficacies than both morphine and levorphanol under those conditions. nih.gov

Delta (δ) Opioid Receptor (DOR) Interactions

In addition to its primary action at MORs, levorphanol also functions as an agonist at delta-opioid receptors (DORs). wikipedia.org

Subtype Selectivity (e.g., delta-1, delta-2)

The delta opioid receptor has at least two identified subtypes: delta-1 (δ₁) and delta-2 (δ₂). nih.gov While levorphanol is known to be an agonist at the delta opioid receptor, detailed and quantitative binding affinity data specifically differentiating its interaction with the δ₁ and δ₂ subtypes are not extensively available in the current body of scientific literature. nih.govaccurateclinic.com Research has confirmed the role of delta opioid receptors in analgesia and in modulating mood and behavior. nih.gov However, most studies on levorphanol's binding affinity report a general Ki value for the delta receptor without specifying the subtype.

Kappa (κ) Opioid Receptor (KOR) Interactions

Levorphanol also exhibits significant interactions with the kappa (κ) opioid receptor, which influences its analgesic properties and may contribute to some of its other central nervous system effects.

Binding Affinity (Ki values) and Agonism (Full vs. Partial)

Levorphanol binds to kappa opioid receptors with high affinity. nih.govaccurateclinic.com Studies have reported its Ki value at the KOR to be approximately 2.3 ± 0.3 nM. nih.govaccurateclinic.com In terms of functional activity, research indicates that levorphanol acts as a full agonist at the kappa opioid receptor. nih.govaccurateclinic.com However, other functional assays, such as those measuring ³⁵S-GTPγS binding, have characterized it as a partial agonist, stimulating binding to about half the level of the standard KOR agonist U50,488H. nih.gov

Subtype Selectivity (e.g., kappa-1, kappa-3)

The kappa opioid receptor system is complex, with evidence suggesting the existence of multiple subtypes, including kappa-1 (κ₁) and kappa-3 (κ₃). nih.govnih.gov Levorphanol has been shown to possess a high affinity for both kappa-1 and kappa-3 receptor subtypes. nih.gov Some research suggests that the analgesic effects of levorphanol are mediated through a combination of mu and kappa-3 receptor mechanisms. nih.gov This is supported by findings where the kappa-1 antagonist nor-binaltorphimine did not block levorphanol-induced analgesia, arguing against a significant role for kappa-1 receptors in this effect. nih.gov Furthermore, cross-tolerance studies have implied a role for kappa-3 mechanisms in the analgesic action of levorphanol. nih.gov Despite these qualitative findings, specific quantitative binding affinity (Ki) values for levorphanol at the individual kappa receptor subtypes are not well-documented in publicly available research.

Non-Opioid Receptor and Transporter Interactions

Beyond its effects on the opioid receptor system, levorphanol's pharmacological profile is significantly broadened by its interactions with non-opioid targets, most notably the NMDA receptor.

N-Methyl-D-Aspartate (NMDA) Receptor Antagonism

Levorphanol is a potent, non-competitive antagonist of the N-Methyl-D-Aspartate (NMDA) receptor. nih.govcambridge.org This action is a key feature that distinguishes it from many other opioids and contributes to its efficacy, particularly in the context of neuropathic pain and the prevention of opioid tolerance. nih.govcambridge.org In experiments using rat forebrain synaptic membranes, levorphanol has been shown to displace non-competitive NMDA antagonists with a high affinity, demonstrating a Ki value of 0.6 μM (or 600 nM). nih.govnih.gov This affinity for the NMDA receptor is reported to be greater than that of other NMDA-antagonizing opioids like dextromethorphan (B48470) and methadone. nih.gov

Compound Binding Affinity Data

The following table summarizes the binding affinities (Ki) of Levorphanol Tartrate for various opioid and non-opioid receptors as reported in scientific literature.

ReceptorSubtypeKi (nM)
Mu Opioid Receptor (MOR)-0.21 ± 0.02
Delta Opioid Receptor (DOR)-4.2 ± 0.6
Kappa Opioid Receptor (KOR)-2.3 ± 0.3
NMDA Receptor-600

Note: Lower Ki values indicate higher binding affinity.

Monoamine Transporter Inhibition

Levorphanol interferes with the synaptic reuptake of the monoamine neurotransmitters norepinephrine (B1679862) and serotonin (B10506), a mechanism it shares with certain classes of antidepressant medications. nih.govscience.govmdpi.com This action is believed to contribute to its effectiveness, particularly in neuropathic pain states. frontiersin.org

Levorphanol is an inhibitor of the norepinephrine transporter (NET). mdpi.com Research indicates that this inhibition occurs at concentrations significantly higher than those required for opioid receptor activity. frontiersin.org The reported inhibition constant (Ki) for levorphanol at the norepinephrine transporter is approximately 1.2 μM. frontiersin.org This action on norepinephrine, a key neurotransmitter in descending inhibitory pain pathways, is a recognized component of its analgesic mechanism. frontiersin.org The structural characteristics of levorphanol, specifically the absence of an oxygen bridge between C4 and C5 found in morphine, are associated with its ability to block norepinephrine uptake.

In addition to its effects on norepinephrine, levorphanol also inhibits the reuptake of serotonin by blocking the serotonin transporter (SERT). nih.govscience.gov Studies have shown that levorphanol's affinity for SERT is more potent than its affinity for NET. frontiersin.org The inhibition constant (Ki) for serotonin uptake is reported to be 90 nM, which is more than tenfold stronger than its affinity for the norepinephrine transporter. frontiersin.org This potent serotonin reuptake inhibition may contribute to the risk of serotonin syndrome when combined with other serotonergic drugs. Similar to its action on NET, the ability of levorphanol to inhibit serotonin reuptake is linked to its morphinan (B1239233) structure, which lacks the oxygen bridge typical of morphine-like phenanthrenes.

Table 2: Levorphanol Affinity for Monoamine Transporters
TransporterInhibition Constant (Ki)Source
Serotonin Transporter (SERT)90 nM frontiersin.org
Norepinephrine Transporter (NET)1.2 μM (1200 nM) frontiersin.org

The dopaminergic system is implicated in the modulation of pain and analgesia, with dopamine (B1211576) receptors, particularly D1 and D2 types, being expressed in regions of the central nervous system involved in pain processing. The administration of the dopamine precursor levodopa (B1675098) has been shown to alleviate certain types of pain. While the mesolimbic dopamine system is crucial for reward and motivation, which can influence the perception of pain relief, a direct, high-affinity interaction of levorphanol with dopamine transporters is less established than its effects on norepinephrine and serotonin. Research on various antidepressants has detailed specific inhibitory concentrations for dopamine reuptake, but levorphanol's primary monoamine activity is characterized by its potent inhibition of serotonin and norepinephrine reuptake.

Glycine (B1666218) Receptor Antagonism

Current scientific literature does not provide significant evidence for a direct antagonistic action of levorphanol at glycine receptors. Glycine receptors are inhibitory ligand-gated chloride channels crucial for controlling neuronal activity in the spinal cord and brainstem. While modulation of these receptors is a target for developing novel analgesics, studies specifically investigating levorphanol's affinity or functional effect on glycine receptors are not prominent. mdpi.com Research has shown that other compounds, such as the opioid antagonist naloxone, did not block glycine-evoked inhibition in neurons, suggesting a separation of opioid and glycinergic mechanisms in that context. nih.gov

GABA Receptor Antagonism (at high concentrations)

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the brain, acting on GABA-A and GABA-B receptors to reduce neuronal excitability. nih.gov There is limited evidence to suggest that levorphanol acts as a potent GABA receptor antagonist. However, one study found that levorphanol, along with its non-analgesic enantiomer dextrorphan (B195859), could displace a radiolabeled GABA ligand from receptor sites in human cerebellum homogenates. nih.gov This interaction was characterized by a low potency, with a half-maximal inhibitory concentration (IC50) in the range of 250-400 μM, indicating that this effect likely occurs only at high concentrations and may not be a primary mechanism of its therapeutic action. nih.gov The study noted no correlation between this weak GABAergic activity and the potent, stereospecific affinity that opioids like levorphanol have for opioid receptors. nih.gov

Anticholinergic Activity

One of the documented mechanisms contributing to levorphanol's anticholinergic effects is its ability to inhibit the reuptake of norepinephrine and serotonin. nih.govwikipedia.org This action can indirectly influence the cholinergic system, as these monoamine neurotransmitters are known to modulate the release of acetylcholine.

While direct binding affinities of levorphanol to specific muscarinic receptor subtypes (M1, M2, M3, etc.) are not extensively detailed in publicly available research, its classification as having anticholinergic effects suggests some level of interaction with these receptors. nih.gov The clinical manifestation of these effects can be similar to those of other opioids that possess anticholinergic properties.

Further research is required to fully elucidate the precise binding profile of levorphanol at the various muscarinic receptor subtypes and to quantify its affinity (Ki values) for these sites. Such data would provide a more complete understanding of the direct molecular mechanisms underlying its anticholinergic activity.

Cellular and Subcellular Mechanisms of Levorphanol Tartrate Action

G-Protein Coupled Receptor (GPCR) Signaling Pathways

Levorphanol (B1675180) Tartrate exerts its primary pharmacological effects by interacting with G-protein coupled receptors (GPCRs), specifically the mu (µ), delta (δ), and kappa (κ) opioid receptors. nih.govnih.gov The binding of levorphanol to these receptors initiates a cascade of intracellular events that define its cellular and subcellular action. Research shows that levorphanol has a high affinity for all three of these classical opioid receptors. nih.govwustl.edu The engagement of these receptors by an agonist like levorphanol leads to the inhibition of intracellular adenylate cyclase, a decrease in calcium influx, and the hyperpolarization of neurons. nih.gov

The activation of G-proteins is a critical first step in the signaling cascade following receptor binding. The guanosine (B1672433) 5'-O-(3-[35S]thio)triphosphate ([35S]GTPγS) binding assay is a standard method used to quantify the ability of an agonist to activate G-proteins. nih.gov In this assay, the binding of the radiolabeled, non-hydrolyzable GTP analog, 35S-GTPγS, to Gα subunits is measured as an index of GPCR activation.

Studies utilizing 35S-GTPγS binding assays have characterized the functional activity of levorphanol at the classical opioid receptors. nih.gov In Chinese Hamster Ovary (CHO) cells expressing these receptors, levorphanol was shown to be a potent agonist. nih.govlww.com Its highest potency was observed at the mu-opioid receptor (MOR-1), with lower potencies at the delta (DOR-1) and kappa (KOR-1) receptors. nih.gov At both MOR-1 and DOR-1, levorphanol acted as a full agonist, eliciting a response comparable to the standard agonists DAMGO and DPDPE, respectively. nih.gov However, at the kappa receptor (KOR-1), it behaved as a partial agonist, stimulating G-protein binding to a level approximately half that of the reference kappa agonist U50,488H. nih.gov

Further investigation into various splice variants of the mu-opioid receptor revealed that C-terminal splicing impacts levorphanol's efficacy and potency. nih.gov Levorphanol potently stimulated 35S-GTPγS binding across all tested splice variants, though with differing maximal effects. nih.gov It was most efficacious at the MOR-1A and MOR-1E variants, with stimulation slightly exceeding that of the control agonist DAMGO. nih.gov

Table 1: Levorphanol Stimulation of 35S-GTPγS Binding at Classical Opioid Receptors Data derived from studies in CHO cells expressing the respective receptors. Efficacy is reported relative to a standard agonist for each receptor type.

ReceptorAgonist TypeRelative Efficacy (Emax)Reference
Mu (MOR-1)Full Agonist~100% (vs. DAMGO) nih.gov
Delta (DOR-1)Full Agonist~100% (vs. DPDPE) nih.gov
Kappa (KOR-1)Partial Agonist~50% (vs. U50,488H) nih.gov

Opioid receptors, the primary targets of levorphanol, classically couple to inhibitory G-proteins of the Gαi/o family. nih.govmdpi.com This family includes several specific subtypes such as GNAI1, GNAI2, GNAI3 (collectively Gαi), and GNAO1 (Gαo). The activation of these Gαi/o proteins by an agonist-bound receptor leads to the inhibition of downstream effectors, most notably adenylate cyclase. nih.govmdpi.com The interaction between the receptor and the G-protein is a crucial determinant of the subsequent cellular response. While direct studies detailing levorphanol's coupling to each specific Gα subtype are limited, its action as a mu-opioid agonist strongly implies functional coupling through the Gαi/o pathway to mediate its primary effects. nih.govnih.gov

The coupling of GPCRs to Gαi/o proteins can be experimentally verified using pertussis toxin (PTX). nih.govmdpi.com PTX is a bacterial toxin that specifically catalyzes the ADP-ribosylation of a cysteine residue on Gαi/o subunits. mdpi.commdpi.com This covalent modification uncouples the G-protein from its receptor, effectively blocking the entire signaling pathway. nih.govmdpi.com Consequently, the cellular effects mediated by Gαi/o-coupled receptors are sensitive to, and can be abolished by, pretreatment with PTX. nih.gov Given that levorphanol's mechanism of action is mediated through the Gαi/o-coupled opioid receptors, its signaling is understood to be pertussis toxin-sensitive. nih.govnih.gov Disruption of this signaling by PTX has been shown to eliminate the antinociceptive effects of mu-opioid agonists like morphine. nih.gov

Recent advancements in pharmacology have highlighted the concept of biased agonism, where a ligand can preferentially activate one signaling pathway over another at the same receptor. nih.govmdpi.com For opioid receptors, this typically refers to preferential activation of the G-protein pathway (associated with analgesia) versus the β-arrestin2 recruitment pathway (implicated in side effects like respiratory depression). nih.govmdpi.com

Compared to the standard agonist DAMGO, levorphanol acts as only a partial agonist for β-arrestin2 recruitment across all tested mu-receptor variants. nih.gov Its maximal β-arrestin2 recruitment was only about 30% of DAMGO's effect at MOR-1 and was even lower (less than 15%) at other variants like MOR-1A and MOR-1B1. nih.gov This pronounced preference for G-protein signaling pathways is a key feature of levorphanol's pharmacological profile. nih.govnih.gov

Table 2: Functional Selectivity of Levorphanol at Mu-Opioid Receptor Splice Variants Data compares maximal efficacy (Emax) for G-Protein activation versus β-arrestin2 recruitment, relative to the standard agonist DAMGO.

Receptor Variant35S-GTPγS Binding (Emax % vs. DAMGO)β-arrestin2 Recruitment (Emax % vs. DAMGO)BiasReference
MOR-1~100%~30%G-Protein nih.gov
MOR-1A>100%<15%G-Protein nih.gov
MOR-1B1~95%<15%G-Protein nih.gov

Downstream Effector Modulation

Ion Channel Modulation

Opioid receptor activation, including by levorphanol, can influence the activity of voltage-sensitive Ca2+ channels. nih.gov Specifically, µ-opioid receptor agonists have been shown to regulate these channels in primary sensory neurons. nih.gov While the direct and specific effects of levorphanol on N-type and L-type calcium channels are not extensively detailed in the provided results, the broader class of µ-opioids, to which levorphanol belongs, is known to modulate these channels. nih.gov

Furthermore, some opioids can modulate acid-sensing ion channels (ASICs), with the effect being dependent on the specific ASIC isoform present. nih.gov For instance, the inhibitory action of certain opioids on the transient ASIC peak current appears to be mediated by the ASIC1 isoform. nih.gov

In contrast to some other opioids like methadone, levorphanol does not induce the activation of ATP-sensitive K+ channels. nih.gov The regulation of these various ion channels by levorphanol and other opioids contributes to their effects on neuronal excitability and pain transmission.

Mitogen-Activated Protein Kinase (MAPK) Pathway Activation

The mitogen-activated protein kinase (MAPK) pathway is a crucial signaling cascade involved in a multitude of cellular processes, including cell cycle progression and survival. nih.gov Activation of µ-opioid receptors (MORs) can lead to the activation of the MAPK pathway. plos.org This activation is thought to be dependent on the endocytosis of the receptor. plos.org

Chronic exposure to opioids like morphine has been shown to induce the activation of MAPK, which may play a role in the development of tolerance and dependence. duke.edu The MAPK family includes several key kinases such as extracellular signal-regulated protein kinase (ERK), p38 MAPK, and c-Jun N-terminal kinase (JNK). duke.edumdpi.com The activation of these kinases can lead to downstream effects, including the regulation of various transcription factors and proteins. mdpi.comnih.gov

Specifically, chronic morphine treatment has been found to trigger the activation of ERK and p38, which in turn can increase the synthesis and release of proinflammatory mediators. duke.edu The activation of the MAPK/ERK pathway by opioids can also lead to the activation of the transcription factor CREB. plos.org The specificity of MAPK signaling is determined by the particular MAPK kinase (MKK) involved, which phosphorylates a specific threonine-X-tyrosine motif on the MAPK. nih.gov

While the direct activation of the MAPK pathway by levorphanol tartrate is not explicitly detailed in the provided search results, its action as a µ-opioid receptor agonist suggests it likely engages this pathway in a manner similar to other opioids. plos.orgduke.edu

Phospholipase C (PLC) and Phosphoinositide/Protein Kinase C (PKC) Regulation

This compound, through its interaction with opioid receptors, can influence the Phospholipase C (PLC) and Protein Kinase C (PKC) signaling pathways. Opioids that act on the µ-opioid receptor (MOR) regulate various intracellular signaling pathways, including the one mediated by PLC. nih.govnih.gov

Activation of the MOR can lead to the activation of PLC, which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3). wikipedia.org This process is a key component of signal transduction for many G protein-coupled receptors. wikipedia.org Studies using mice lacking PLC β3 have demonstrated a strong connection between PLC and µ-opioid-mediated responses. nih.govnih.gov

The activation of PLC can subsequently lead to the activation of PKC. nih.gov Research has shown that µ-opioid agonists can promote the translocation of PKC from the cytosol to the plasma membrane, indicating PKC activation. nih.gov This activation of the PLC-PKC pathway appears to modulate the efficacy of opioid signaling. nih.gov For instance, activation of PKC with phorbol (B1677699) esters has been shown to significantly reduce the effects of µ-opioid agonists on Ca2+ currents. nih.gov Furthermore, PKC has been implicated in the desensitization of the MOR following activation by morphine. mdpi.com

The regulation of the PLC/PKC pathway by levorphanol, as a µ-opioid agonist, is a critical aspect of its cellular mechanism of action, influencing downstream signaling and cellular responses.

Phosphoinositide 3-Kinase (PI3K) Activation

The precise mechanisms by which this compound activates the Phosphoinositide 3-Kinase (PI3K) pathway are not extensively detailed in the provided search results. However, the broader context of opioid receptor signaling provides some insights. G protein-coupled receptors (GPCRs), including opioid receptors, are known to activate a variety of intracellular signaling pathways. While the primary focus of the provided information is on G-protein signaling and β-arrestin recruitment, the activation of other pathways like PI3K is a recognized component of GPCR signaling. Further research would be needed to specifically delineate the role of levorphanol in PI3K activation.

Regulation of NF-kappa-B

The direct regulation of NF-kappa-B (NF-κB) by this compound is not explicitly detailed in the provided search results. NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Its activation is a critical step in the inflammatory response. While the provided information does not directly link levorphanol to NF-κB regulation, it is known that opioid signaling can have immunomodulatory effects, and the pathways they activate, such as the MAPK pathway, can interact with NF-κB signaling. However, without specific research on levorphanol's effects on NF-κB, a definitive statement on its regulatory role cannot be made based on the available information.

Beta-Arrestin Recruitment and Signaling

Agonist-Specific Beta-Arrestin Recruitment Profile (e.g., β-arrestin2 recruitment assays)

Levorphanol exhibits a distinct profile in its ability to recruit β-arrestin2, a key protein in the desensitization of G protein-coupled receptors. nih.govmdpi.com Studies utilizing β-arrestin2 recruitment assays have shown that levorphanol is a partial agonist for β-arrestin2 recruitment. nih.gov

Compared to the endogenous opioid peptide DAMGO, levorphanol demonstrates significantly less efficacy in recruiting β-arrestin2. nih.gov In fact, even at its most effective, levorphanol's maximal recruitment of β-arrestin2 was only about 30% of that induced by DAMGO at the MOR-1 receptor variant. nih.gov Its efficacy was even lower at other mu-opioid receptor splice variants, with a maximal response of less than 15% at MOR-1A and MOR-1B1. nih.gov

This limited activity in β-arrestin2 recruitment assays, in contrast to its full agonism in ³⁵S-GTPγS binding assays at most mu receptor subtypes, indicates a preference for G-protein transduction mechanisms. nih.govwustl.edu This characteristic is described as G-protein signaling bias. wustl.edu The β-arrestin2 recruitment assays, such as the PathHunter® enzyme complementation assay, are instrumental in determining this biased agonism. nih.govmdpi.com This assay measures the interaction between the G protein-coupled receptor and β-arrestin2. mdpi.com The finding that levorphanol has low efficacy in recruiting β-arrestin2 is consistent with observations for other opioids like morphine and oxycodone. qut.edu.au

Table 1: Beta-Arrestin2 Recruitment Profile of Levorphanol

Receptor Variant Maximal Recruitment (relative to DAMGO)
MOR-1 ~30%
MOR-1A <15%
MOR-1B1 <15%

Data sourced from a study utilizing β-arrestin2 recruitment assays. nih.gov

Receptor Phosphorylation by G-Protein Coupled Receptor Kinases (GPRK) and Association with Beta-Arrestins

The activation of opioid receptors, which are a class of GPCRs, by an agonist such as levorphanol initiates a signaling cascade. Following agonist binding, the receptor undergoes a conformational change, which facilitates its phosphorylation by G-protein coupled receptor kinases (GPRKs) on serine and threonine residues located in the receptor's intracellular loops and C-terminal tail. nih.gov This phosphorylation event is a critical step in the process of receptor desensitization.

Once phosphorylated, the affinity of the receptor for arrestin proteins, particularly β-arrestins (β-arrestin1 and β-arrestin2), is significantly increased. nih.gov Research has shown that levorphanol acts as a G-protein biased agonist at mu-opioid receptor (MOR) splice variants. nih.gov This means that while it potently activates G-protein signaling, it demonstrates a markedly lower efficacy and potency in recruiting β-arrestin2 compared to other opioids like DAMGO. nih.govwjgnet.com Specifically, levorphanol's maximal β-arrestin response at the MOR-1 variant was only about 30% of that induced by DAMGO, and even lower (10–20%) for other splice variants. nih.gov This preferential activation of the G-protein pathway over β-arrestin recruitment is a key characteristic of levorphanol's pharmacological profile. nih.govwjgnet.com

Uncoupling of G-Protein Signaling by Beta-Arrestins

The association of β-arrestins with the phosphorylated opioid receptor sterically hinders the receptor's ability to couple with and activate its cognate G-protein. nih.govnih.gov This process, known as G-protein uncoupling, effectively terminates the primary signaling pathway responsible for the analgesic effects of opioids. nih.govresearchgate.net The recruitment of β-arrestin is a near-universal mechanism for facilitating traditional 7TMR desensitization. nih.gov

Given levorphanol's demonstrated bias towards G-protein signaling and its limited ability to recruit β-arrestin, it is suggested that the uncoupling of G-protein signaling is less pronounced compared to non-biased or β-arrestin-biased agonists. nih.govwjgnet.com This reduced β-arrestin-mediated uncoupling may contribute to the distinct pharmacological profile of levorphanol, including its sustained analgesic effects. nih.gov

Opioid Receptor Regulation and Trafficking

The long-term efficacy of opioid agonists is heavily influenced by the dynamic regulation and trafficking of their receptors. These processes determine the number of available receptors on the cell surface and their responsiveness to ligand binding.

Agonist-Induced Receptor Desensitization

Agonist-induced receptor desensitization is a protective mechanism that prevents overstimulation of the cell. This process is initiated by the GPRK-mediated phosphorylation and subsequent β-arrestin binding described earlier. nih.govnih.gov For "non-internalizing" opioids like morphine, desensitized receptors tend to remain on the plasma membrane in an inactivated state, which can contribute to the development of tolerance. wjgnet.com In contrast, "internalizing" opioids promote receptor internalization, which can lead to resensitization. wjgnet.com Levorphanol's characterization as a G-protein biased agonist with low β-arrestin recruitment suggests a unique pattern of desensitization. nih.gov The reduced recruitment of β-arrestin may lead to a less rapid and profound desensitization compared to agonists that strongly engage this pathway. nih.gov

Receptor Internalization and Endocytosis (e.g., Clathrin-Coated Pits)

Following β-arrestin binding, many GPCRs, including opioid receptors, are targeted for internalization from the cell surface into the cell's interior. nih.govnih.gov This process often occurs through clathrin-coated pits, where the receptor-β-arrestin complex is sequestered into vesicles that bud off from the plasma membrane. nih.govfrontiersin.org The association of β-arrestins with components of the internalization machinery facilitates the removal of receptors from the cell surface. nih.gov The magnitude of β-arrestin-mediated signaling is not necessarily correlated with the level of receptor phosphorylation but is critically dependent on the formation of molecular associations within the clathrin-coated pit, involving proteins like β2-adaptin and clathrin heavy chain. nih.gov For some opioid agonists, the internalization of the receptor is a key step in the regulatory cycle. frontiersin.org However, agonists that weakly promote internalization, like morphine, are often associated with the development of tolerance. frontiersin.org Given levorphanol's weak induction of β-arrestin recruitment, it is plausible that it is also a weak inducer of receptor internalization, a characteristic that could influence its long-term effects. nih.gov

Receptor Recycling and Down-regulation Pathways

Once internalized, opioid receptors are sorted into endosomes and face one of two fates: they can be recycled back to the plasma membrane, a process that resensitizes the cell to the agonist, or they can be targeted for degradation in lysosomes, a process known as down-regulation. nih.govyoutube.com The balance between these two pathways is crucial in determining the long-term cellular response to an opioid. youtube.com Receptor recycling promotes the restoration of opioid responsiveness, while down-regulation leads to a more sustained attenuation of signaling. nih.govmdpi.com The trafficking decisions are influenced by the specific agonist and the type of opioid receptor. For instance, the μ-opioid receptor (MOR) is primarily recycled after endocytosis, whereas the δ-opioid receptor (DOR) is often targeted for degradation. nih.gov The molecular mechanisms governing this sorting are complex and can involve specific motifs within the receptor's structure. youtube.com

Heterooligomerization with Other GPCRs and its Modulation of Binding and Signaling

G-protein coupled receptors, including opioid receptors, can form physical associations with each other to create homomers (composed of identical receptors) or heteromers (composed of different receptors). nih.govsemanticscholar.orgfrontiersin.org This heterooligomerization can significantly modulate the binding, signaling, and trafficking properties of the individual receptors. nih.govnih.govnih.gov

The formation of heteromers, such as those between μ- and δ-opioid receptors (MOR-DOR), can lead to unique pharmacological profiles. nih.govwjgnet.com For example, the simultaneous activation or inhibition of the constituent receptors in a heteromer can alter ligand affinity and signaling outcomes. nih.gov The presence of a DOR antagonist has been shown to enhance the binding and signaling of a MOR agonist within a MOR-DOR heteromer. nih.gov Furthermore, heteromerization can influence G-protein coupling, sometimes leading to a switch in the G-protein subtype that is activated. nih.gov

Role of Specific OPRM1 Isoforms (e.g., Isoform 12, Isoform 16, Isoform 17) in Ligand Binding and Oligomerization

The intricate pharmacology of this compound is partially elucidated by its interaction with the diverse splice variants of the mu-opioid receptor gene, OPRM1. uniprot.orgmdpi.com The human OPRM1 gene undergoes extensive alternative splicing, giving rise to a multitude of receptor isoforms that can be broadly classified into full-length 7-transmembrane (7TM), truncated 6-transmembrane (6TM), and single-transmembrane (1TM) variants. mdpi.comnih.gov These isoforms can possess distinct anatomical distributions, signaling pathways, and ligand-binding profiles, contributing to the complex and sometimes varied clinical responses to opioids. mdpi.comnih.gov While direct experimental studies thoroughly detailing the interaction of Levorphanol with every specific isoform are not extensively available, the known functions of individual isoforms allow for an informed discussion of their potential roles in Levorphanol's mechanism of action, particularly concerning ligand binding and receptor oligomerization.

Levorphanol demonstrates potent binding to full-length, 7TM mu-opioid receptors. nih.gov Research indicates little significant difference in Levorphanol's binding affinity across a range of these 7TM splice variants, a finding attributed to the fact that the ligand-binding pocket, constructed from the conserved transmembrane domains, remains identical among them. nih.gov However, the complexity of Levorphanol's action is highlighted by findings that its analgesic effects are dependent on the presence of both 7TM and truncated 6TM variant classes, suggesting a mechanism that relies on the interplay or oligomerization between these different receptor types. nih.gov

OPRM1 Isoform 12

OPRM1 Isoform 12 is a full-length, 7TM variant. lww.com Unlike the canonical mu-opioid receptor which primarily couples to inhibitory G-proteins (Gαi/o), Isoform 12 is noted for its proposed coupling to the stimulatory G-protein, GNAS. uniprot.orggenecards.org This interaction is suggested to be involved in mediating excitatory cellular effects. uniprot.orggenecards.org Given that Levorphanol binds effectively to 7TM variants, it is expected to bind to Isoform 12. nih.gov However, the functional consequence of this specific binding, particularly whether it would elicit an excitatory or inhibitory response, remains a subject for further specific investigation. The role of this isoform in oligomerization with other variants in the presence of Levorphanol is not yet characterized.

OPRM1 Isoforms 16 and 17

This modulatory role is particularly relevant to the pharmacology of Levorphanol. Since Levorphanol's analgesic action appears to require both 6TM and 7TM variants, it is plausible that it acts on receptor complexes composed of these different isoform types. nih.gov The presence of Isoforms 16 and 17 within these oligomers could potentially alter the binding affinity or signaling efficacy of Levorphanol at the 7TM binding partner, thereby contributing to the nuanced pharmacological profile of the drug. This mechanism could be a factor in the observed differences between Levorphanol and other opioids, such as morphine, whose analgesic effects are independent of these 6TM forms. nih.gov

Table 1: Functional Characteristics of Specific OPRM1 Isoforms

Isoform Structural Class Ligand Binding Proposed Function Potential Role in Levorphanol Action
Isoform 12 7-Transmembrane (7TM) Binds agonists Couples to GNAS, proposed to mediate excitatory effects. uniprot.orggenecards.org Levorphanol is expected to bind, but the specific downstream effect is uncharacterized.
Isoform 16 6-Transmembrane (6TM) Does not bind agonists. uniprot.orggenecards.org Modulates other isoforms via oligomerization, potentially reducing ligand binding. uniprot.orggenecards.org May form heterodimers with 7TM variants, influencing Levorphanol's binding and analgesic effect. nih.gov
Isoform 17 6-Transmembrane (6TM) Does not bind agonists. uniprot.orggenecards.org Modulates other isoforms via oligomerization, potentially reducing ligand binding. uniprot.orggenecards.org May form heterodimers with 7TM variants, influencing Levorphanol's binding and analgesic effect. nih.gov

Preclinical Pharmacokinetics and Metabolism Research

Distribution Studies in Animal Models

Distribution studies are critical for determining where a compound travels in the body and its concentration in various tissues.

Levorphanol (B1675180) exhibits a large steady-state volume of distribution (Vss), reported to be between 10 and 13 L/kg in preclinical studies. boehringer-ingelheim.com The volume of distribution is a key pharmacokinetic parameter that relates the amount of a drug in the body to its concentration in the plasma. nih.gov A high Vss, such as that seen with levorphanol, indicates that the compound extensively distributes into extravascular tissues, leaving only a small proportion in the blood plasma. nih.gov

Following intravenous administration in animal models, plasma concentrations of levorphanol show a rapid initial distribution phase lasting less than one hour, followed by a redistribution phase of one to two hours. boehringer-ingelheim.com This pharmacokinetic profile, characterized by a decline in plasma levels in a triexponential manner, is indicative of a multi-compartment model of distribution. boehringer-ingelheim.comnih.gov The long terminal half-life of 11 to 16 hours is consistent with its large volume of distribution. boehringer-ingelheim.com

Parameter Value Significance Source
Steady-State Volume of Distribution (Vss) 10 - 13 L/kgExtensive tissue distribution boehringer-ingelheim.com
Distribution Half-Life < 1 hourRapid initial distribution from plasma boehringer-ingelheim.com
Redistribution Phase 1 - 2 hoursMovement between tissue compartments boehringer-ingelheim.com
Terminal Half-Life 11 - 16 hoursSlow elimination from the body boehringer-ingelheim.com

The ability of a compound to cross the blood-brain barrier and enter the central nervous system is crucial for its central analgesic effects. Preclinical studies have shown that levorphanol effectively penetrates the cerebrospinal fluid. Research indicates that CSF concentrations of levorphanol can reach 60% to 70% of the corresponding levels found in plasma. nih.gov This efficient entry into the CNS is a key aspect of its mechanism of action. The penetration of drugs into the CSF is influenced by factors such as molecular size, lipophilicity, and plasma protein binding. nih.gov

Compartment Penetration Level Source
Cerebrospinal Fluid (CSF) 60 - 70% of plasma concentration nih.gov

Metabolic Pathways and Metabolite Characterization

Understanding how a compound is metabolized is essential for predicting its duration of action and potential for drug interactions.

The primary metabolic pathway for levorphanol is Phase II metabolism, specifically hepatic glucuronidation. nih.govnih.gov This process occurs in the liver, where the enzyme UDP-glucuronosyltransferase (UGT) conjugates levorphanol with a glucuronic acid molecule to form its main metabolite, levorphanol-3-glucuronide. nih.govresearchgate.net Unlike many other opioids, such as morphine, levorphanol does not undergo significant Phase I metabolism mediated by the cytochrome P450 enzyme system. nih.gov This distinction is a critical aspect of its pharmacological profile, reducing the likelihood of metabolic drug interactions. nih.gov

The primary metabolite, levorphanol-3-glucuronide, is considered to be pharmacologically inactive. researchgate.net This is a significant finding, as some opioid metabolites, such as morphine-3-glucuronide, can be biologically active. frontiersin.org The inactive nature of levorphanol-3-glucuronide means it does not contribute to the therapeutic or adverse effects of the parent compound.

This metabolite is excreted from the body via the kidneys. nih.govresearchgate.net Consequently, in preclinical models of renal insufficiency, there is a potential for levorphanol-3-glucuronide to accumulate. nih.gov While the metabolite itself is inactive, its accumulation is a key consideration in safety pharmacology studies. There is no significant evidence from the reviewed literature to suggest that levorphanol-3-glucuronide undergoes reconversion back to the active parent compound, levorphanol.

Metabolite Activity Metabolic Pathway Excretion Source
Levorphanol-3-glucuronideInactivePhase II GlucuronidationRenal (Kidney) nih.govresearchgate.net

Absence of Cytochrome P450 (CYP) Enzyme Involvement in Primary Metabolism

Preclinical research indicates that Levorphanol Tartrate's metabolic pathway is distinct from many other opioids, as it does not primarily involve the cytochrome P450 (CYP) enzyme system for its biotransformation. wgtn.ac.nznih.gov This characteristic means that levorphanol bypasses the first-pass metabolism in the liver that is mediated by CYP enzymes. wgtn.ac.nznih.gov The lack of significant CYP450 interaction minimizes the potential for drug-drug interactions that are common with compounds metabolized by this pathway. wgtn.ac.nznih.gov Instead of oxidation via the CYP450 system, levorphanol undergoes Phase II metabolism. wgtn.ac.nznih.gov This metabolic profile suggests a more predictable pharmacokinetic behavior regarding interactions with CYP inhibitors or inducers. wgtn.ac.nz

Status as a Non-Substrate for P-glycoprotein (P-gp)

In preclinical computational assessments, Levorphanol has been predicted to be a non-substrate of P-glycoprotein (P-gp). nih.gov P-glycoprotein is an efflux transporter protein encoded by the ABCB1/MDR1 gene, which is found in various tissues and acts as a barrier by pumping substrates out of cells. nih.gov An in silico study evaluating several pharmacokinetic parameters predicted that levorphanol would not act as a P-gp substrate. nih.gov This characteristic, if confirmed by in vitro and in vivo studies, would suggest a reduced risk of P-gp-mediated drug efflux, which could contribute to better bioavailability and retention at target sites compared to P-gp substrates. nih.gov

It is noteworthy that dextromethorphan (B48470), a related morphinan (B1239233), and its primary metabolite dextrorphan (B195859), have been studied in in vitro Caco-2 cell monolayer models. researchgate.net These studies concluded that neither dextromethorphan nor dextrorphan are P-gp substrates, suggesting their transport across membranes is independent of this efflux pump. researchgate.net

Prodrug Relationships and Metabolism (e.g., Levomethorphan Demethylation to Levorphanol)

Levorphanol is the active metabolite of its prodrug, levomethorphan. nih.gov Levomethorphan is the levorotatory enantiomer of dextromethorphan, and it undergoes demethylation to be converted into levorphanol. nih.gov This metabolic conversion is a critical step for the pharmacological activity of levomethorphan, as it results in the formation of the potent opioid agonist, levorphanol. Dextromethorphan, the dextrorotatory counterpart, is also metabolized through demethylation pathways, specifically N-demethylation to 3-methoxymorphinan, a process catalyzed by CYP3A enzymes. nih.gov

Elimination and Excretion Mechanisms in Preclinical Studies

Preclinical findings show that the primary mechanism for the elimination of levorphanol is through Phase II metabolism, specifically glucuronidation. wgtn.ac.nznih.gov In this process, levorphanol is conjugated with glucuronic acid to form levorphanol-3-glucuronide, its main metabolite. wgtn.ac.nznih.gov This glucuronidated metabolite is pharmacologically inactive. nih.gov

Following its formation, levorphanol-3-glucuronide is eliminated from the body primarily through renal excretion. wgtn.ac.nznih.gov Studies have shown that after administration, the conjugated form of levorphanol appears rapidly in plasma at concentrations that can be five to ten times higher than the parent drug. The inactive glucuronide metabolite is then slowly eliminated, mainly via the kidneys.

A study investigating the specific enzymes responsible for the conjugation of various opioids identified SULT2A1 as the major sulfotransferase involved in the sulfation of levorphanol, another Phase II metabolic pathway. researchgate.net

Preclinical Pharmacokinetic and Metabolic Research Findings

ParameterFindingSupporting Evidence
Primary Metabolism PathwayBypasses Cytochrome P450 (CYP) enzymes; undergoes Phase II metabolism (Glucuronidation). wgtn.ac.nznih.gov
P-glycoprotein (P-gp) InteractionPredicted to be a non-substrate in in silico computational models. nih.gov
Prodrug RelationshipLevorphanol is the active metabolite of the prodrug levomethorphan via demethylation. nih.gov
Primary MetaboliteLevorphanol-3-glucuronide (inactive). wgtn.ac.nznih.gov
Elimination RouteThe glucuronide metabolite is excreted by the kidneys. wgtn.ac.nznih.gov
Sulfation EnzymeSULT2A1 identified as the major sulfotransferase for levorphanol sulfation. researchgate.net

Structure Activity Relationship Sar and Analog Synthesis Research

Identification of Key Pharmacophores for Opioid Receptor Affinity and Selectivity

The morphinan (B1239233) backbone of levorphanol (B1675180) is fundamental to its affinity for opioid receptors. The essential pharmacophoric elements of morphinans like levorphanol include a phenolic hydroxyl group, an aromatic ring, and a protonated nitrogen atom, all of which are vital for the molecule's interaction with these receptors.

At the heart of levorphanol's opioid activity is a tyramine-like moiety, which is integrated into its rigid five-ring structure. This includes the phenol ring and the ethylamine bridge connected to the quaternary carbon. The precise three-dimensional arrangement of these groups is crucial for high-affinity binding to opioid receptors.

The key pharmacophoric groups of levorphanol are:

A phenolic hydroxyl group at the 3-position: This group is indispensable for high affinity to the mu-opioid receptor (MOR) and kappa-opioid receptor (KOR).

A protonated tertiary amine: The nitrogen atom is key for the initial electrostatic attraction to the anionic site of the opioid receptor.

The aromatic ring: This part of the molecule engages in van der Waals interactions with the receptor.

The rigid carbon skeleton: The specific stereochemistry of the molecule, particularly its levorotatory form, is essential for correct positioning within the receptor's binding pocket.

Studies have demonstrated that modifications at the C5, C6, C7, and C8 positions of the morphinan ring can alter the selectivity for different opioid receptor subtypes. For example, adding bulky substituents at the C6 position can boost affinity for the KOR.

Synthetic Methodologies for Levorphanol and its Derivatives

The traditional method for synthesizing levorphanol and other morphinans is the Grewe synthesis, which features a critical acid-catalyzed cyclization of a benzylisoquinoline derivative. google.com While effective, this process often necessitates harsh conditions and can lead to low yields. google.com

More modern synthetic strategies have aimed to enhance the efficiency and stereoselectivity of the synthesis. These include:

Palladium-catalyzed cyclization: This approach has been utilized to construct the morphinan skeleton with improved efficiency.

Enantioselective synthesis: Methods have been developed to produce the desired levorotatory isomer of levorphanol directly, bypassing the need to separate a racemic mixture.

Solid-phase synthesis: This technique has been adapted for the combinatorial synthesis of libraries of levorphanol analogs, enabling the swift exploration of SAR.

The synthesis of levorphanol derivatives frequently begins with levorphanol itself or with key intermediates from its synthesis. nih.gov Modifications can be made at various points on the morphinan structure to investigate SAR and to create new compounds with specific pharmacological profiles. nih.gov

Chemical Modification Strategies and Their Impact on Receptor Binding and Functional Activity

The N-methyl group of levorphanol can be substituted with other chemical groups to alter its activity. gpatindia.com This position is often referred to as the "address" subsite because changes here can dramatically affect the receptor binding profile and functional activity. pharmacy180.com

As illustrated in the table, replacing the N-methyl group with an allyl or cyclopropylmethyl group transforms the agonist levorphanol into an antagonist (levallorphan) or a mixed agonist-antagonist, respectively. gpatindia.com This is a classic demonstration of how minor structural alterations can result in significant changes in pharmacological activity. The addition of a phenethyl group has been found to enhance the agonist potency at the MOR. gpatindia.com

The phenolic hydroxyl group at the 3-position is a crucial factor for opioid receptor affinity. Masking this group, for example, by converting it to a methyl ether (as in dextromethorphan), drastically diminishes opioid receptor affinity. gpatindia.com

The 3-hydroxyl group is considered part of the "message" subsite, as it is vital for initiating the signal transduction cascade after receptor binding. Modifications at this position typically result in reduced agonist activity. However, esterifying the 3-hydroxyl group can create prodrugs that are converted to the active form within the body, which can be a valuable method for altering the drug's pharmacokinetic properties.

To boost the affinity and selectivity for the delta-opioid receptor (DOR), researchers have investigated the addition of heterocyclic fragments, such as indole and aminothiazole, to the levorphanol structure. nih.gov These changes are generally made at the C-ring of the morphinan molecule.

For instance, attaching an indole or aminothiazole group via a spacer to the C6 or C7 position of the morphinan ring has been shown to increase DOR affinity. nih.govoup.com This approach is based on the idea that the added heterocyclic group can interact with specific subsites in the DOR binding pocket, thereby improving binding affinity and selectivity. nih.gov

Carbamate analogues of levorphanol have been synthesized and assessed for their potential as new analgesics. nih.gov The carbamate group can be added at various positions, including the 3-hydroxyl group.

The synthesis of these analogues usually involves reacting levorphanol with an appropriate isocyanate or carbamoyl chloride. The resulting carbamate derivatives have displayed a variety of pharmacological activities, ranging from full agonists to partial agonists and antagonists at opioid receptors.

For example, some carbamate analogues have shown better oral bioavailability and a longer duration of action compared to levorphanol. The type of substituent on the carbamate nitrogen can greatly influence the receptor binding profile and functional activity of the final compound.

Stereochemical Considerations in Opioid Receptor Activity (e.g., Levorphanol vs. Dextrorphan)

The stereochemistry of morphinan-based compounds is a crucial factor in their interaction with opioid receptors. This is exemplified by the stark contrast in pharmacological activity between levorphanol and its stereoisomer, dextrorphan (B195859). researchgate.netelsevierpure.com Levorphanol is a potent opioid agonist with high affinity for mu, delta, and kappa opioid receptors. researchgate.net Dextrorphan, its dextrorotatory enantiomer, exhibits a significantly different and weaker profile at these same receptors. nih.gov

Dextrorphan is the primary metabolite of the common over-the-counter cough suppressant, dextromethorphan (B48470). researchgate.netelsevierpure.comwindows.net While structurally identical to levorphanol in terms of atom connectivity, its spatial arrangement is a mirror image. This difference in three-dimensional structure dramatically reduces its affinity for classical opioid receptors. nih.gov

Studies on guinea-pig brain membranes have shown that dextrorphan binds to μ, δ, and κ opioid sites with affinities that are 400 to 3,200 times lower than those of levorphanol. nih.gov Furthermore, in functional assays using the guinea-pig ileum myenteric plexus, dextrorphan acts as an antagonist at opioid receptors, capable of blocking the effects of μ and κ agonists, though this blockade can be only partially overcome by increasing the agonist concentration. nih.gov This demonstrates that while it can bind to the receptor, it does not elicit the typical agonistic response and can inhibit the action of agonists. nih.gov This profound difference in activity between the two enantiomers underscores the highly specific stereochemical requirements for potent agonist activity at opioid receptors.

Comparative Opioid Receptor Binding Affinities
Compoundμ-Receptor Affinityδ-Receptor Affinityκ-Receptor AffinityFunctional Activity
LevorphanolHigh (Ki = 0.21 nM) researchgate.netHigh (Ki = 4.2 nM) researchgate.netHigh (Ki = 2.3 nM) researchgate.netAgonist researchgate.net
DextrorphanLow (400-3200x lower than levorphanol) nih.govLow (400-3200x lower than levorphanol) nih.govLow (400-3200x lower than levorphanol) nih.govAntagonist nih.gov

Neuropharmacological Research in Preclinical Models

Central Nervous System Sites of Action in Animal Models

The analgesic effects of levorphanol (B1675180) are mediated through its interaction with key regions of the CNS involved in pain modulation. Animal studies have identified several critical sites where levorphanol exerts its influence.

The periventricular gray (PVG) matter, along with the periaqueductal gray (PAG), is a core component of the brain's descending pain inhibitory system. Electrical stimulation of the PVG and PAG in animal models produces profound antinociception. nih.gov Opioids, including levorphanol, activate this system. By binding to opioid receptors within the PVG, levorphanol is thought to initiate a cascade of signals that descend to the spinal cord, ultimately dampening the transmission of pain signals to higher brain centers. This activation of the descending inhibitory pathways is a fundamental mechanism by which levorphanol and other opioids produce analgesia.

The periaqueductal gray (PAG) is a primary site of action for the analgesic effects of opioids. nih.gov Research in rat models has demonstrated that direct injection of opioids into the PAG produces significant antinociception. nih.gov While early studies did not always differentiate between the PVG and PAG, the PAG is recognized as a critical hub for modulating nociceptive transmission. The activation of opioid receptors in the PAG is believed to disinhibit descending pathways to the rostral ventromedial medulla (RVM), which in turn modulates pain signals at the level of the spinal cord. This mechanism is crucial for the analgesic effects observed with systemic administration of opioids like levorphanol.

The spinal cord, particularly the dorsal horn, is a crucial site for the modulation of pain signals by opioids. Levorphanol, like other opioids, acts on both presynaptic and postsynaptic opioid receptors in this region.

Dorsal Horn: The dorsal horn of the spinal cord receives sensory information, including pain signals, from the periphery. Opioid receptors are densely expressed in the superficial layers of the dorsal horn. Levorphanol's binding to presynaptic mu-opioid receptors on the terminals of primary afferent neurons inhibits the release of excitatory neurotransmitters such as substance P and glutamate (B1630785). Postsynaptically, it hyperpolarizes dorsal horn neurons, reducing their excitability and the propagation of pain signals to the brain.

Cultured Mouse Spinal Cord Neurons: In-vitro studies using cultured mouse spinal cord neurons have provided further insight into the actions of opioids at the cellular level. These studies have shown that opioid agonists can reduce the excitatory postsynaptic potentials (EPSPs) in spinal cord neurons. This demonstrates the direct inhibitory effect of opioids on synaptic transmission within the spinal cord, a key component of their analgesic mechanism.

Neurotransmitter Modulation Beyond Opioid Systems

Levorphanol's pharmacological activity is not limited to its interaction with the opioid receptor system. Its unique profile includes the modulation of other neurotransmitter systems, which may contribute to its efficacy, particularly in complex pain states.

Levorphanol alters the excitability of specific groups of neurons that are critical for transmitting and modulating pain signals.

Spinothalamic Projecting Neurons: The spinothalamic tract is a major ascending pathway for pain information from the spinal cord to the thalamus. Studies in primates have shown that opiates generally have an inhibitory effect on spinothalamic tract cells. nih.gov By reducing the firing rate of these projection neurons, levorphanol effectively decreases the intensity of the pain signal that reaches the brain for conscious perception.

Interneurons: Opioids also exert significant effects on spinal interneurons. Many of these interneurons are inhibitory, using neurotransmitters like GABA or glycine (B1666218). Opioids can disinhibit descending pathways by inhibiting GABAergic interneurons in brainstem regions like the PAG. mdpi.com At the spinal level, opioids can also modulate the activity of local inhibitory and excitatory interneurons, further shaping the final output of pain-transmitting neurons in the dorsal horn.

Levorphanol's interaction with the N-methyl-D-aspartate (NMDA) receptor, a key receptor in the glutamatergic system, points to its influence on neurotransmitter systems beyond the classic opioid pathways. nih.govnih.gov This action may underlie some of its non-opioid mediated effects.

Glycine: Glycine is an inhibitory neurotransmitter in the spinal cord and also acts as a co-agonist at NMDA receptors. nih.gov The regulation of glycine levels in the synapse by glycine transporters (GlyTs) is crucial for balancing excitatory and inhibitory neurotransmission. nih.gov While direct studies on levorphanol-induced glycine release are limited, its known antagonism at the NMDA receptor suggests a complex interplay. By blocking NMDA receptors, levorphanol can counteract the effects of excessive glutamate and glycine co-activation, a mechanism implicated in central sensitization and opioid tolerance. mdpi.com

Beta-Alanine (B559535): Beta-alanine is recognized as a small molecule neurotransmitter that can act on glycine receptors. nih.gov Research has shown that beta-alanine can modulate dopamine (B1211576) release in the nucleus accumbens through its action on strychnine-sensitive glycine receptors. researchgate.net Although direct evidence linking levorphanol to beta-alanine release is not yet established, the functional relationship between beta-alanine and glycine receptors provides a potential pathway for levorphanol to exert modulatory effects beyond the opioid system, contributing to its complex neuropharmacological profile.

Genetic Models for Receptor Selectivity and Mechanism Elucidation

To dissect the specific mechanisms underlying levorphanol's effects, researchers have employed sophisticated genetic models. These preclinical models allow for the investigation of the roles of different opioid receptor splice variants, providing a deeper understanding of levorphanol's unique pharmacological profile.

The gene for the mu-opioid receptor (Oprm1) undergoes extensive alternative splicing, which produces various receptor proteins. medcentral.com These can be broadly categorized into the classical 7-transmembrane (7TM) G-protein coupled receptors and truncated 6-transmembrane (6TM) variants. medcentral.com To study the contribution of these different variants, scientists have developed knockout mouse models.

To further validate the role of the 6TM splice variants in levorphanol's mechanism, viral rescue experiments have been conducted. medcentral.com This technique involves using a modified, harmless virus, such as a lentiviral vector, to reintroduce a specific gene into the cells of a knockout animal. medcentral.com

In studies involving E11 KO mice, researchers used a lentiviral vector to re-express an E11-dependent 6TM splice variant known as MOR-1G. medcentral.com The results showed that restoring the expression of this single 6TM variant in the knockout mice rescued the full analgesic response to levorphanol. medcentral.com This experiment provides definitive evidence for the functional role of these truncated receptor variants in mediating the analgesic effects of levorphanol. medcentral.comnih.gov

Table 1: Summary of Levorphanol Analgesia in Genetic Mouse Models
Preclinical ModelDescriptionObserved Effect on Levorphanol AnalgesiaKey Finding
Wildtype MouseStandard, unmodified mouse.Full analgesic response.Baseline for comparison.
Exon 11 (E11) Knockout MouseLacks 6-transmembrane (6TM) mu-opioid receptor splice variants. medcentral.comReduced analgesic response. medcentral.comDemonstrates that 6TM variants contribute to levorphanol's effects. medcentral.comnih.gov
E11 KO + Lentiviral RescueE11 KO mouse with 6TM variant (MOR-1G) re-expressed via a lentiviral vector. medcentral.comAnalgesic response restored to wildtype levels. medcentral.comConfirms the specific role of 6TM splice variants in levorphanol analgesia. medcentral.comnih.gov

Differential Cross-Tolerance Studies (e.g., Levorphanol-Morphine in Mice and Rats)

Cross-tolerance occurs when tolerance to one drug confers tolerance to another drug. Studies comparing levorphanol and morphine have revealed a pattern of unidirectional, or incomplete, cross-tolerance in rats. tandfonline.comnih.govdrugbank.com

In these preclinical studies, continuous infusion of levorphanol resulted in the development of tolerance to the analgesic effects of both levorphanol and a subsequent challenge with morphine. tandfonline.comdrugbank.com In contrast, when rats were made tolerant to morphine through continuous infusion, they showed tolerance to a subsequent morphine challenge but remained sensitive to the analgesic effects of levorphanol. tandfonline.comdrugbank.com This unidirectional cross-tolerance suggests a key difference in their mechanisms of action. nih.gov The phenomenon is attributed to their differing receptor binding profiles; morphine is relatively selective for the mu-opioid receptor, whereas levorphanol is a potent agonist at mu, delta, and kappa opioid receptors. tandfonline.comnih.govdrugbank.com This broader receptor engagement by levorphanol may account for why morphine-tolerant animals still respond to it. tandfonline.comdrugbank.com

Table 2: Unidirectional Cross-Tolerance Between Levorphanol and Morphine in Rats
Drug Used for Chronic Infusion (to induce tolerance)Tolerance to Subsequent Morphine ChallengeTolerance to Subsequent Levorphanol Challenge
MorphineYes (Tolerant)No (Not Tolerant)
LevorphanolYes (Tolerant)Yes (Tolerant)

Advanced Methodologies and Research Techniques in Levorphanol Studies

In Vitro Receptor Binding Assays (e.g., using CHO cells, guinea-pig brain membranes)

In vitro receptor binding assays are fundamental in determining the affinity of a ligand, such as levorphanol (B1675180), for its target receptors. These assays typically utilize cell membranes that are rich in the receptor of interest. Chinese Hamster Ovary (CHO) cells are frequently used because they can be genetically engineered to express specific receptor subtypes, providing a clean system for studying drug-receptor interactions. nih.govumn.edu Similarly, guinea-pig brain membranes are a valuable source of native opioid receptors for binding studies. nih.govnih.gov

Research has consistently shown that levorphanol exhibits a high affinity for all three major opioid receptors: mu (μ), delta (δ), and kappa (κ). nih.govnih.gov Studies using guinea-pig brain membranes have demonstrated levorphanol's potent binding to these receptors. nih.gov In one study, its enantiomer, dextrorphan (B195859), was found to bind to mu, delta, and kappa sites on guinea-pig brain membranes with significantly lower affinities (by a factor of 400-3200) than levorphanol, highlighting the stereospecificity of the opioid receptor. nih.gov

Binding assays in CHO cells stably expressing specific opioid receptors have further refined our understanding of levorphanol's receptor affinity. nih.gov These studies confirm its high-affinity binding to mu, delta, and kappa opioid receptors. nih.gov

Receptor SubtypeCell/Tissue TypeKey FindingReference
Mu (μ), Delta (δ), Kappa (κ)CHO CellsLevorphanol displays high affinity for all three classical opioid receptors. nih.govnih.gov
Mu (μ), Delta (δ), Kappa (κ)Guinea-Pig Brain MembranesLevorphanol binds with high affinity. Its enantiomer, dextrorphan, has 400-3200 times lower affinity. nih.gov

Genetic Manipulation Techniques for Receptor Studies

Genetic manipulation techniques are essential for definitively identifying the receptors responsible for a drug's effects and for studying the roles of specific receptor subtypes and signaling pathways. nih.govpainphysicianjournal.com

Ligand Binding Domain and Chimeric Receptor Constructs for Signal Transduction Research

The study of levorphanol's interaction with opioid receptors and the subsequent signal transduction pathways has been significantly advanced through research focused on the ligand binding domain and the use of various receptor constructs. Levorphanol demonstrates a strong affinity for mu (µ), delta (δ), and kappa (κ) opioid receptors, functioning as a G-protein biased agonist, particularly at mu-opioid receptor splice variants nih.gov. This biased agonism indicates a preference for activating G-protein signaling pathways over β-arrestin recruitment, a characteristic that is of significant interest in the development of analgesics with potentially fewer side effects nih.gov.

Research into the ligand binding domain of opioid receptors reveals that the binding pocket for levorphanol and other opioids is situated within the transmembrane helices of these G-protein coupled receptors (GPCRs). The subtle differences in the amino acid residues lining these pockets across different receptor subtypes (mu, delta, and kappa) and their splice variants are responsible for the varying binding affinities and efficacies of ligands like levorphanol.

While direct studies employing chimeric receptor constructs specifically for levorphanol are not extensively detailed in currently available literature, this technique is a cornerstone of opioid receptor research and its principles are directly applicable. Chimeric receptors, which are engineered proteins combining domains from different parent receptors, are invaluable tools for dissecting the specific regions responsible for ligand binding, selectivity, and signal transduction. For instance, a chimeric receptor might be constructed with the extracellular and transmembrane domains of the mu-opioid receptor and the intracellular loops and C-terminal tail of the kappa-opioid receptor. By examining levorphanol's binding and subsequent signaling (e.g., G-protein activation or β-arrestin recruitment) in cells expressing such constructs, researchers can pinpoint which receptor domains are critical for its distinct pharmacological profile.

This approach allows for the systematic investigation of how different structural components of the receptor contribute to levorphanol's G-protein bias. By swapping domains between receptor subtypes, researchers can identify the specific amino acid sequences that confer this preference for G-protein signaling.

Advanced Analytical Techniques for Ligand-Receptor Interaction Studies (e.g., Spectroscopic, Hydrodynamic, Chromatographic Analyses)

A variety of sophisticated analytical techniques are employed to provide detailed insights into the kinetics, thermodynamics, and structural changes associated with the interaction between levorphanol and its target receptors.

Spectroscopic Techniques:

Fluorescence spectroscopy is a powerful tool for studying these interactions. Techniques such as Förster Resonance Energy Transfer (FRET) can be used to measure the proximity and interaction between a fluorescently labeled levorphanol analog and a fluorescently tagged receptor or signaling protein (like G-protein or β-arrestin) in real-time within a cellular environment elifesciences.orgnih.gov. This allows for the direct visualization and quantification of binding events and subsequent conformational changes in the receptor that lead to signal transduction.

Surface Plasmon Resonance (SPR) is another label-free spectroscopic technique that provides high-sensitivity measurements of binding kinetics nih.govresearchgate.net. In an SPR experiment, the opioid receptor is immobilized on a sensor chip, and a solution containing levorphanol is passed over the surface. The binding of levorphanol to the receptor causes a change in the refractive index at the sensor surface, which is detected in real-time. This allows for the precise determination of association (kon) and dissociation (koff) rate constants, and thus the binding affinity (KD) of levorphanol for different opioid receptor subtypes nih.gov.

Spectroscopic Technique Principle Application in Levorphanol-Receptor Studies Data Obtained
Fluorescence Spectroscopy (FRET) Measures energy transfer between two light-sensitive molecules.Real-time monitoring of levorphanol binding to receptors and subsequent protein-protein interactions (e.g., receptor-G protein).Binding affinity, conformational changes, protein-protein interactions.
Surface Plasmon Resonance (SPR) Detects changes in refractive index upon ligand binding to an immobilized receptor.Kinetic analysis of levorphanol binding to different opioid receptor subtypes.Association rate (kon), dissociation rate (koff), and binding affinity (KD).

Hydrodynamic Techniques:

While less commonly cited in recent levorphanol-specific literature, hydrodynamic methods such as analytical ultracentrifugation (AUC) can provide valuable information about the size, shape, and association state of receptor-ligand complexes in solution. By measuring the sedimentation rate of a purified receptor in the presence and absence of levorphanol, researchers can determine if the binding of the ligand induces conformational changes or oligomerization of the receptor.

Chromatographic Analyses:

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS/MS) are essential for the separation, identification, and quantification of levorphanol and its metabolites in various biological samples google.comresearchgate.netnih.gov. In the context of ligand-receptor interaction studies, affinity chromatography is a particularly relevant technique. In this approach, an opioid receptor or a fragment containing the ligand-binding domain is immobilized on a chromatographic support. A mixture containing levorphanol can then be passed through the column. The specific binding of levorphanol to the immobilized receptor allows for its separation from other molecules. This technique can be used to purify receptors, to screen for novel ligands, and to study the binding characteristics of known ligands like levorphanol under various conditions.

Chromatographic Technique Principle Application in Levorphanol-Receptor Studies Data Obtained
Affinity Chromatography Separation based on specific binding interactions.Purification of opioid receptors using immobilized levorphanol or vice versa; studying binding characteristics.Information on binding specificity and affinity.
HPLC/UHPLC-MS/MS Separation of compounds based on their physicochemical properties followed by mass-based detection.Quantification of levorphanol in biological matrices for pharmacokinetic and pharmacodynamic studies.Concentration of levorphanol and its metabolites.

Computational and Theoretical Studies of Levorphanol Tartrate

Molecular Modeling of Receptor-Ligand Interactions (e.g., Docking, Molecular Dynamics)

Molecular modeling techniques, including docking and molecular dynamics (MD) simulations, are essential tools for understanding how levorphanol (B1675180) interacts with its biological targets at an atomic level. While specific published docking studies focusing exclusively on levorphanol with opioid receptors are not abundant, extensive research on closely related morphinans and the crystal structures of opioid receptors allows for a detailed and accurate inference of its binding modes. acs.orgmdpi.com

Levorphanol exhibits high affinity for all three main opioid receptors: mu (µ), delta (δ), and kappa (κ). nih.govresearchgate.net Experimental binding studies have determined its affinity (Ki) to be highest for the µ-opioid receptor (MOR), followed by the κ-opioid receptor (KOR) and the δ-opioid receptor (DOR). nih.gov Computational models seek to explain this affinity profile by examining the specific interactions within the receptor's binding pocket.

Molecular Docking studies predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. For levorphanol, like other morphinans, a key interaction involves its protonated tertiary amine. This positively charged group forms a crucial ionic bond with a highly conserved aspartic acid residue in transmembrane helix 3 (TM3), specifically Asp147 in the MOR. mdpi.commdpi.com This salt bridge is considered a canonical interaction for opioid ligands and serves as a primary anchor point within the binding pocket. nih.gov

Further stabilization of the levorphanol-receptor complex is achieved through a network of other interactions:

Hydrogen Bonding: The phenolic hydroxyl group on the A-ring of levorphanol is a critical hydrogen bond donor. It typically interacts with a conserved histidine residue (His297 in MOR) in transmembrane helix 6 (TM6), sometimes mediated by water molecules within the binding site. acs.org

Hydrophobic Interactions: The rigid, polycyclic morphinan (B1239233) skeleton of levorphanol fits into a hydrophobic cleft within the receptor. Aromatic stacking interactions, particularly between the A-ring of levorphanol and tyrosine (Tyr) or tryptophan (Trp) residues in the binding pocket (e.g., Tyr148, Trp293 in MOR), contribute significantly to binding affinity. mdpi.commdpi.com

Molecular Dynamics (MD) simulations provide a more dynamic picture by simulating the movement of the ligand and receptor atoms over time. MD studies on opioid receptor-ligand complexes, including those with morphinans, reveal the stability of these key interactions and can highlight the role of more subtle conformational changes in the receptor upon ligand binding. mdpi.comnih.gov For instance, simulations have been used to study how different ligands, such as the levorphanol analogue levallorphan, can act as an antagonist at the MOR but an agonist at the KOR, revealing that subtle differences in the binding pocket and ligand orientation can trigger distinct receptor conformations and downstream signaling pathways. nih.gov

A molecular docking study that included levorphanol against the main protease of SARS-CoV-2 provides an example of the binding energies that can be calculated, reporting a binding free energy (ΔG) value, although this target is outside its primary pharmacological activity. nih.gov

Table 1: Key Inferred Interactions of Levorphanol with the µ-Opioid Receptor (MOR)

Interaction Type Levorphanol Moiety Key Receptor Residue (Human MOR)
Ionic Interaction Protonated Amine Asp147 (TM3)
Hydrogen Bond Phenolic Hydroxyl His297 (TM6)
Hydrophobic/Aromatic Aromatic A-Ring Tyr148 (TM3), Trp293 (TM6)

This table is based on computational models of related morphinans and the known crystal structure of the µ-opioid receptor. acs.orgmdpi.com

Pharmacophore Modeling and Ligand-Based Drug Design for Novel Analogues

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features a molecule must possess to exert a specific biological effect. This approach is particularly useful when a high-resolution crystal structure of the target is unavailable or when designing new molecules based on a set of known active compounds.

A ligand-based pharmacophore model for µ-opioid receptor agonists has been developed using a training set of active morphinan derivatives, a class to which levorphanol belongs. nih.gov This model provides a clear blueprint for the key features required for high-affinity binding. nih.gov

The generated pharmacophore model for a potent MOR agonist includes the following key features:

One Positive Ionizable (PI) feature: This corresponds to the protonated tertiary amine of levorphanol, which is essential for the ionic interaction with Asp147. nih.gov

One Aromatic Ring (AR) feature: This represents the phenolic A-ring of the morphinan structure, crucial for hydrophobic and aromatic stacking interactions. nih.gov

Multiple Hydrogen Bond Acceptor (HBA) features: Levorphanol's phenolic hydroxyl can act as a hydrogen bond acceptor (in addition to being a donor), and other oxygen atoms in related morphinans contribute to this feature. nih.gov

Table 2: Levorphanol Features Matching the Morphinan Pharmacophore Model for µ-Opioid Receptor Agonism

Pharmacophore Feature Corresponding Moiety in Levorphanol
Positive Ionizable (PI) N-methyl group (protonated at physiological pH)
Aromatic Ring (AR) Phenolic A-ring
Hydrogen Bond Acceptor (HBA) Oxygen atom of the phenolic hydroxyl group

Levorphanol's structure perfectly aligns with these pharmacophoric features, explaining its high affinity for the µ-opioid receptor. This validated model serves as a powerful tool for virtual screening of large chemical databases to identify novel, structurally diverse compounds that could be potential MOR agonists. nih.gov Furthermore, it guides the rational design of novel levorphanol analogues. By modifying the levorphanol scaffold while ensuring the preservation of these key pharmacophoric points, medicinal chemists can synthesize new molecules with potentially altered potency, selectivity, or pharmacokinetic profiles.

Structure-Based Drug Design Approaches for Selective Ligands

The successful crystallization of the main opioid receptors has ushered in an era of structure-based drug design (SBDD), allowing for the rational creation of new ligands with unprecedented precision. acs.orgnih.gov SBDD utilizes the three-dimensional structural information of the target protein to design molecules that bind with high affinity and selectivity.

This approach has been instrumental in the opioid field, leading to the discovery of novel chemical scaffolds with unique pharmacological profiles. wesleyan.edu A prominent example is the discovery of PZM21, a potent µ-opioid receptor agonist identified through the computational docking of over 3 million molecules against the µOR crystal structure. nih.govwesleyan.edu PZM21 was designed to fit the orthosteric binding pocket and was found to be a G-protein-biased agonist, meaning it activates the analgesic G-protein pathway while minimally engaging the β-arrestin pathway, which is associated with side effects like respiratory depression. nih.govwesleyan.edu

For a morphinan like levorphanol, SBDD can be used to engineer selectivity for different opioid receptors or to design ligands with biased signaling properties. The binding pockets of the MOR, KOR, and DOR, while sharing the canonical Asp-anchor point, have differences in the surrounding amino acid residues. nih.gov By targeting these non-conserved residues, ligands can be designed to preferentially bind to one receptor subtype over others.

For example, molecular modeling of N-methylmorphinan-6-ones at the µ-OR has shown that the relative orientation of the ligand within the binding site is crucial for receptor activation. acs.org SBDD can guide modifications to the morphinan skeleton—such as at the N-substituent or at positions 5, 6, or 14—to exploit these differences and create more selective ligands. acs.org A study on bitopic ligands, where a fentanyl scaffold was extended to interact with a secondary site (the conserved sodium ion-binding pocket), demonstrated that this SBDD approach could effectively control functional selectivity and reduce adverse effects. nih.gov

The process for designing selective levorphanol analogues using SBDD would typically involve:

Modeling Levorphanol in Receptor Structures: Docking levorphanol into the high-resolution crystal structures of the MOR, KOR, and DOR.

Identifying Selectivity Pockets: Analyzing the binding poses to identify non-conserved residues between the receptor subtypes that are in proximity to the bound ligand.

In Silico Design: Computationally designing modifications to the levorphanol scaffold that introduce new interactions (e.g., hydrogen bonds, hydrophobic contacts) with these selectivity-determining residues.

Synthesis and Biological Evaluation: Synthesizing the most promising designed analogues and testing their binding affinity and functional activity at each receptor subtype to confirm the computational predictions.

This iterative cycle of design, synthesis, and testing, all founded on the structural understanding of the receptor-ligand complex, is a cornerstone of modern efforts to develop safer and more effective opioid analgesics based on scaffolds like levorphanol.

Future Directions and Emerging Research Areas for Levorphanol Tartrate

Comprehensive Elucidation of Multimodal Analgesic Mechanisms

Levorphanol (B1675180) tartrate presents a complex, multimodal mechanism of action that is a key area for future research. Unlike many other opioids, its analgesic properties are not solely derived from mu-opioid receptor (MOR) agonism. nih.gov It exhibits a broad pharmacological profile, acting as an agonist at mu (µ), delta (δ), and kappa (κ) opioid receptors. wikipedia.orgnih.gov Furthermore, it functions as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist and an inhibitor of serotonin (B10506) and norepinephrine (B1679862) reuptake. nih.govwikipedia.orgnih.gov This multifaceted activity suggests its potential efficacy in complex pain states, including neuropathic pain, which involves multiple signaling pathways. wikipedia.orgnih.gov

Future investigations are needed to fully understand how these distinct pharmacological actions interact at the molecular and cellular levels to produce levorphanol's unique clinical effects. Quantifying the precise contribution of its activity at kappa and delta-opioid receptors, alongside its NMDA antagonism and monoamine reuptake inhibition, will be crucial for optimizing its therapeutic use and developing new, more targeted analgesics. nih.govmedcentral.com

ReceptorBinding Affinity (Ki, nM)Receptor TypeReference
Mu-Opioid (μ)0.21 ± 0.02Opioid nih.gov
Delta-Opioid (δ)4.2 ± 0.6Opioid nih.gov
Kappa-Opioid (κ)2.3 ± 0.3Opioid nih.gov
NMDA600Non-Opioid (Glutamate) nih.gov

Development of Novel Research Probes and Ligands with Enhanced Selectivity or Biased Signaling

The development of new chemical tools is essential for probing the intricate pharmacology of levorphanol. The creation of novel ligands with enhanced selectivity for specific opioid receptor subtypes (mu, delta, kappa) or for levorphanol's non-opioid targets (NMDA receptor, serotonin/norepinephrine transporters) would allow researchers to isolate and study the function of each target individually. nih.gov Such probes are critical for deconstructing levorphanol's composite mechanism of action.

Currently, research relies on existing radioligands like [3H]DAMGO for mu-opioid receptors, [3H]naltrindole for delta-opioid receptors, and [3H]MK-801 for NMDA receptors to study binding affinities. nih.govguidetopharmacology.org However, the development of probes based on the levorphanol structure itself could provide more precise information about its unique interactions.

Furthermore, the concept of biased agonism has opened a new frontier for ligand design. nih.gov Developing biased ligands that preferentially activate either the G-protein or β-arrestin signaling pathway for each of levorphanol's target receptors could help delineate which pathways are responsible for therapeutic analgesia versus adverse effects. nih.govmdpi.com Extremely biased tool compounds are needed to definitively test the hypotheses surrounding G-protein-mediated analgesia and β-arrestin-mediated side effects. nih.gov This line of research could lead to the design of new analgesics inspired by levorphanol's structure but with improved therapeutic profiles.

In-depth Investigation of Differential Signaling Bias and its Functional Implications

Levorphanol has been identified as a G-protein biased agonist, particularly at mu-opioid receptor splice variants. nih.govnih.gov This means it preferentially activates G-protein signaling pathways over β-arrestin2 recruitment. nih.gov This discovery is significant because the G-protein pathway is primarily associated with analgesia, while the β-arrestin pathway has been implicated in many of the undesirable side effects of opioids, such as respiratory depression and tolerance. nih.govmdpi.com

In-vitro studies using ³⁵S-GTPγS binding assays (to measure G-protein activation) and β-arrestin recruitment assays have demonstrated this bias. nih.gov Levorphanol acts as a full or partial agonist for G-protein activation at most mu-opioid receptor subtypes but displays markedly less activity in recruiting β-arrestin2 compared to other opioids like DAMGO. nih.govwustl.edu For instance, at the MOR-1 receptor, levorphanol's maximal β-arrestin recruitment was only about 30% of that induced by DAMGO. nih.gov This G-protein signaling preference is consistent with findings that levorphanol produces less respiratory depression at equianalgesic doses compared to morphine. nih.govwustl.edu

Future research must delve deeper into this differential signaling bias. It is crucial to investigate how this bias translates across different receptor types (delta, kappa) and within various splice variants of the mu-opioid receptor gene (Oprm1). nih.govlww.com Understanding the functional implications of this bias—how it affects not only analgesia and respiratory depression but also tolerance, dependence, and efficacy for different pain types—is a critical area of emerging research. nih.govannualreviews.org

Mu-Opioid Receptor Splice Variant³⁵S-GTPγS Activation (G-Protein)β-Arrestin2 RecruitmentReference
MOR-1Full AgonistPartial Agonist (~30% of DAMGO) nih.gov
MOR-1AFull Agonist (>100% of DAMGO)Partial Agonist nih.gov
MOR-1B1Full AgonistPartial Agonist nih.gov
MOR-1EFull Agonist (>100% of DAMGO)Partial Agonist nih.gov
MOR-1OPartial Agonist (~70% of DAMGO)Low Efficacy Partial Agonist nih.gov

Exploration of Unelucidated Opioid and Non-Opioid Receptor Interactions

While levorphanol's primary targets are well-documented, the full spectrum of its receptor interactions remains an area for exploration. The mu-opioid receptor gene (Oprm1) produces numerous splice variants, including truncated 6-transmembrane (6TM) versions, which differ from the classical 7-transmembrane (7TM) structure. nih.govlww.com Research suggests that levorphanol's analgesic effects involve these atypical 6TM variants, presenting a more complex mechanism than previously understood. nih.govwustl.edu Further studies are needed to characterize levorphanol's binding and functional activity at the full range of these splice variants.

Beyond the known opioid, NMDA, and monoamine transporter interactions, there may be other unelucidated targets that contribute to levorphanol's pharmacological profile. nih.gov At very high concentrations, some opioids interact with glycine (B1666218) and GABA receptors, though the clinical relevance for levorphanol is unknown. wikipedia.org The significance of its reported interactions with norepinephrine (1.2 μM) and serotonin (90 nM) transporters is also a subject of debate, as these concentrations are considerably higher than those needed for opioid receptor binding. nih.gov It is possible these interactions become more relevant at higher doses used in opioid-tolerant individuals. nih.gov A systematic screening of levorphanol against a broad panel of receptors and transporters could uncover novel interactions and further explain its unique clinical properties.

Mechanistic Research into Levorphanol's Role in Modulating Opioid-Induced Hyperalgesia (OIH)

Opioid-induced hyperalgesia (OIH) is a paradoxical condition where opioid use increases sensitivity to pain. webmd.com There is a growing body of research focused on levorphanol's potential to modulate or even prevent OIH. medcentral.comaccurateclinic.com The primary mechanism believed to underlie this benefit is its antagonism of the NMDA receptor. accurateclinic.com

The NMDA receptor plays a critical role in central sensitization, a key process in the development of both neuropathic pain and OIH. accurateclinic.commedcentral.com By blocking this receptor, levorphanol may interfere with the neuroplastic changes that lead to increased pain sensitivity and tolerance associated with chronic opioid use. accurateclinic.com Its NMDA antagonist activity is reported to be more potent than that of methadone, another opioid used to manage complex pain and OIH. dovepress.comaccurateclinic.com

Future mechanistic research should focus on validating this hypothesis at the molecular level. Studies could investigate changes in NMDA receptor expression and function in preclinical models of OIH treated with levorphanol versus other opioids. It is postulated that levorphanol may offer a reversal of opioid analgesic tolerance, and ongoing research continues to explore this potential. accurateclinic.com Elucidating these mechanisms could position levorphanol as a valuable tool for patients who have developed tolerance or OIH to other opioid therapies. medcentral.com

Fundamental Basis of Opioid Rotation Benefits at the Molecular and Cellular Levels

Opioid rotation, the practice of switching from one opioid to another to improve analgesia or reduce side effects, is a common clinical strategy. Levorphanol is considered an excellent candidate for opioid rotation, often showing efficacy when other opioids, including morphine and even methadone, have failed. nih.govaccurateclinic.com The fundamental basis for this benefit lies in its unique molecular and cellular profile, particularly its incomplete cross-tolerance with other opioids. wikipedia.orgwikipedia.org

The molecular underpinnings of this incomplete cross-tolerance are multifaceted.

Multimodal Mechanism: Unlike a pure mu-agonist like morphine, levorphanol engages multiple, distinct pain-modulating systems simultaneously (mu, kappa, delta, NMDA, serotonin/norepinephrine transporters). medcentral.comaccurateclinic.com If a patient has developed tolerance primarily through pathways associated with mu-receptor activation, switching to levorphanol can provide analgesia via these other, non-tolerant pathways. accurateclinic.com

Signaling Bias: Levorphanol's G-protein biased signaling differs from that of other opioids. nih.gov Different opioids can stabilize distinct receptor conformations, leading to varied downstream signaling and tolerance profiles. nih.gov This difference in signaling may contribute to the lack of complete cross-tolerance.

Receptor Splice Variant Interaction: The differential activity of levorphanol at various opioid receptor splice variants compared to morphine may also play a role. nih.gov Tolerance may develop to one set of variants, while levorphanol can still effectively produce analgesia through another set. nih.gov

Future research should aim to map these molecular and cellular mechanisms precisely. Comparing the long-term cellular adaptations (e.g., receptor desensitization, internalization, and downstream signaling pathway modifications) induced by levorphanol versus morphine would provide a clearer understanding of the fundamental basis for its benefits in opioid rotation. escholarship.org

Q & A

Q. How can computational modeling predict this compound’s binding affinity to atypical opioid receptors?

  • Methodology : Perform molecular docking simulations using crystal structures of κ-opioid receptors. Validate predictions with radioligand displacement assays (e.g., [³H]-U69593 binding). Compare binding free energies (ΔG) across receptor subtypes to identify selectivity drivers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.